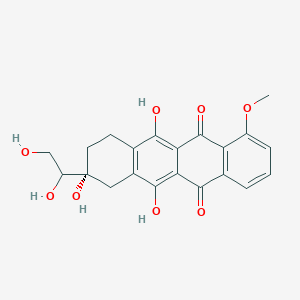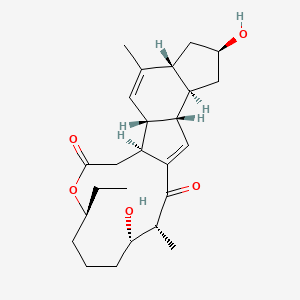
8-Hydroxy Mianserin β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Mianserin β-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound has the molecular formula C24H28N2O7 and a molecular weight of 456.49 g/mol . It is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 8-Hydroxy Mianserin β-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 8-Hydroxy Mianserin . Industrial production methods may involve the use of microbial or enzymatic systems to achieve efficient glucuronidation under controlled conditions .
Chemical Reactions Analysis
8-Hydroxy Mianserin β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
8-Hydroxy Mianserin β-D-Glucuronide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study the metabolic pathways and biotransformation of Mianserin.
Biology: It is used to investigate the pharmacokinetics and pharmacodynamics of Mianserin.
Medicine: It is used to explore the therapeutic potential of Mianserin and its metabolites in treating depression and other psychiatric disorders.
Mechanism of Action
The mechanism of action of 8-Hydroxy Mianserin β-D-Glucuronide is closely related to that of Mianserin. Mianserin acts as an antagonist at various receptors, including alpha-adrenergic, histamine H1, and serotonin receptors . It increases the release of norepinephrine and serotonin, which are neurotransmitters involved in mood regulation . The glucuronidation of 8-Hydroxy Mianserin may enhance its solubility and facilitate its excretion from the body .
Comparison with Similar Compounds
8-Hydroxy Mianserin β-D-Glucuronide can be compared with other glucuronide metabolites of antidepressants, such as:
8-Hydroxy Mianserin: The parent compound, which undergoes glucuronidation to form this compound.
Mianserin: The original antidepressant compound, which is metabolized to form 8-Hydroxy Mianserin and subsequently this compound.
Mirtazapine: A similar tetracyclic antidepressant that also undergoes glucuronidation.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Mianserin .
Properties
CAS No. |
140695-49-4 |
|---|---|
Molecular Formula |
C₂₄H₂₈N₂O7 |
Molecular Weight |
456.49 |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)






![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)
